6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide
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Overview
Description
6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide is a metabolite of etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID). This compound is part of the glucuronide conjugates, which are formed in the body to enhance the solubility and excretion of drugs and their metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide typically involves the glucuronidation of 6’-Desmethyl-6’-methylhydroxy etoricoxib. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for temperature, pH, and substrate concentration to maximize yield .
Chemical Reactions Analysis
Types of Reactions
6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can break the glucuronide bond, releasing the parent compound, while oxidation can further metabolize the compound into various oxidative products .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions using β-glucuronidase.
Oxidation: Common oxidizing agents like hydrogen peroxide or enzymatic oxidation using cytochrome P450 enzymes.
Major Products
The major products formed from these reactions include the parent compound, 6’-Desmethyl-6’-methylhydroxy etoricoxib, and various oxidative metabolites .
Scientific Research Applications
6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide is used in various scientific research fields:
Chemistry: Studied for its chemical properties and reactivity.
Biology: Used to understand the metabolic pathways of etoricoxib.
Medicine: Investigated for its pharmacokinetics and potential therapeutic effects.
Industry: Utilized in the development of analytical standards and reference materials.
Mechanism of Action
The mechanism of action of 6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide involves its role as a metabolite of etoricoxib. Etoricoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing the production of prostaglandins involved in inflammation and pain . The glucuronide conjugate enhances the solubility and excretion of the parent drug, facilitating its elimination from the body .
Comparison with Similar Compounds
Similar Compounds
Etoricoxib: The parent compound, a selective COX-2 inhibitor.
6’-Desmethyl etoricoxib: Another metabolite of etoricoxib.
6’-Methylhydroxy etoricoxib: A related metabolite with similar properties.
Uniqueness
6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide is unique due to its glucuronide conjugation, which significantly enhances its solubility and excretion compared to other metabolites .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O9S/c1-37(33,34)16-6-3-12(4-7-16)17-8-14(25)10-27-18(17)13-2-5-15(26-9-13)11-35-24-21(30)19(28)20(29)22(36-24)23(31)32/h2-10,19-22,24,28-30H,11H2,1H3,(H,31,32)/t19-,20-,21+,22-,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWKCNOGFMSHNK-QMDPOKHVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)COC4C(C(C(C(O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349536-40-9 |
Source
|
Record name | 6'-Hydroxymethyl-etoricoxib glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6'-HYDROXYMETHYL-ETORICOXIB GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ED8OAI8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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